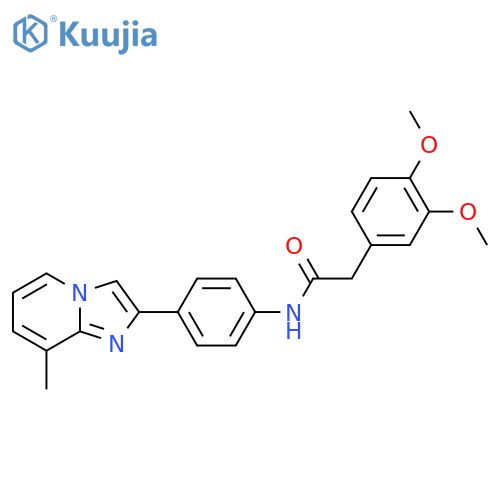Cas no 724740-10-7 (2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide)

724740-10-7 structure
商品名:2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide
- SR-01000299346-1
- AKOS016403465
- SMR000161739
- 2-(3,4-dimethoxyphenyl)-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- AQ-432/42868898
- MLS000537205
- SR-01000299346
- F1767-0302
- 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
- 724740-10-7
- CHEMBL1597500
- 2-(3,4-DIMETHOXYPHENYL)-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)ACETAMIDE
- HMS2165B07
- HMS3309J06
-
- インチ: 1S/C24H23N3O3/c1-16-5-4-12-27-15-20(26-24(16)27)18-7-9-19(10-8-18)25-23(28)14-17-6-11-21(29-2)22(13-17)30-3/h4-13,15H,14H2,1-3H3,(H,25,28)
- InChIKey: UAAMCCFTNYAEKM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C=CC(=C1)CC(NC1C=CC(=CC=1)C1=CN2C=CC=C(C)C2=N1)=O)OC
計算された属性
- せいみつぶんしりょう: 401.17394160g/mol
- どういたいしつりょう: 401.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 566
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1767-0302-1mg |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide |
724740-10-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1767-0302-2μmol |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide |
724740-10-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1767-0302-20μmol |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide |
724740-10-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1767-0302-10μmol |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide |
724740-10-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1767-0302-50mg |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide |
724740-10-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1767-0302-4mg |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide |
724740-10-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1767-0302-25mg |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide |
724740-10-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1767-0302-10mg |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide |
724740-10-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1767-0302-15mg |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide |
724740-10-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1767-0302-40mg |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide |
724740-10-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
724740-10-7 (2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide) 関連製品
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
